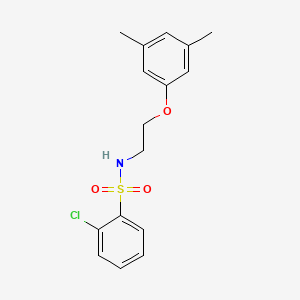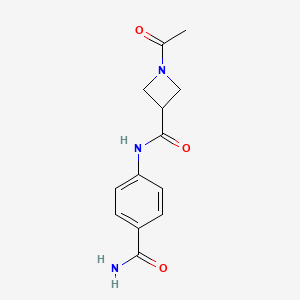
1-乙酰基-N-(4-氨基甲酰基苯基)氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties
科学研究应用
1-Acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide has several scientific research applications:
作用机制
Target of Action
The primary target of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .
Mode of Action
1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide interacts with STAT3 by inhibiting its activity. It has been found to have sub-micromolar potencies against STAT3 . The compound binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis .
Biochemical Pathways
Upon binding, 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide inhibits the phosphorylation and DNA-binding activity of STAT3 . This disruption affects the downstream signaling pathways of STAT3, which are involved in cell growth, differentiation, inflammation, and immune responses .
Result of Action
The inhibition of STAT3 by 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide results in the suppression of cell growth and colony survival, and the induction of apoptosis in certain cancer cells .
准备方法
The synthesis of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide involves several steps, typically starting with the preparation of azetidine intermediates. One common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to azetidine derivatives.
Industrial production methods often involve the polymerization of azetidine monomers through anionic and cationic ring-opening polymerization . These methods allow for the large-scale production of azetidine-based compounds, which can be further functionalized to obtain the desired product.
化学反应分析
1-Acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the azetidine ring can be opened or functionalized under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
相似化合物的比较
1-Acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxamide: Known for its use as a STAT3 inhibitor in cancer research.
The uniqueness of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide lies in its balanced reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)16-6-10(7-16)13(19)15-11-4-2-9(3-5-11)12(14)18/h2-5,10H,6-7H2,1H3,(H2,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWVILQTIFMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
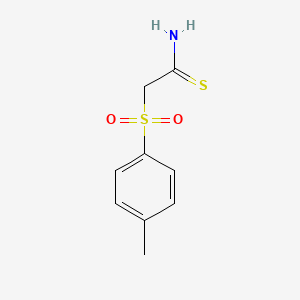
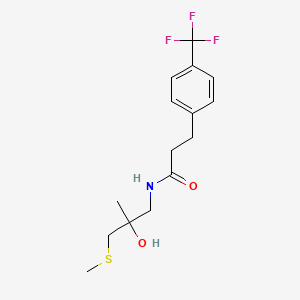
![5-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2428522.png)
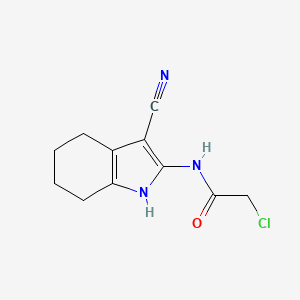
![[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol](/img/structure/B2428524.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2428530.png)
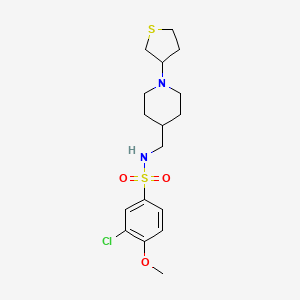
![ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2428532.png)
![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2428533.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)
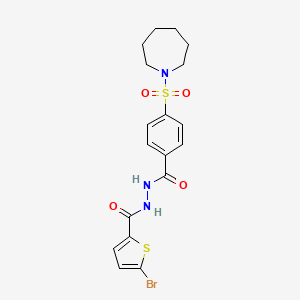
![4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2428537.png)
